N-(2-chloro-4,6-dimethylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide
Description
Properties
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2OS2/c1-11-9-12(2)18(14(20)10-11)22-17(23)7-6-16-19(21-13(3)25-16)15-5-4-8-24-15/h4-5,8-10H,6-7H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCPLHRTJFDDLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)CCC2=C(N=C(S2)C)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-4,6-dimethylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, and biological activity, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A propanamide backbone .
- A chloro-substituted aromatic ring (2-chloro-4,6-dimethylphenyl).
- A thiazole moiety substituted with a thiophene ring (2-methyl-4-(thiophen-2-yl)thiazol-5-yl).
This unique arrangement of functional groups may contribute to its biological activities, particularly in medicinal chemistry contexts. The presence of the chloro group enhances the compound's reactivity, allowing it to participate in various chemical reactions such as nucleophilic substitution and electrophilic aromatic substitution.
Antimicrobial Properties
Compounds containing thiazole and thiophene rings have been reported to exhibit significant antimicrobial properties. Specifically, thiazoles are known for their potential as antimicrobial agents against pathogens such as Mycobacterium tuberculosis and other bacteria. The thiophene ring may enhance these properties due to its electron-rich nature, facilitating interactions with biological targets.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Aminothiazole | Contains a thiazole ring | Antibacterial against Mycobacterium tuberculosis |
| 4-Chloro-N-(p-tolyl)-benzamide | Aromatic amide structure | Antifungal activity |
| Thiazole Derivatives | Various substitutions on thiazole | Antimicrobial properties |
While specific mechanisms of action for this compound remain largely uncharacterized, compounds with similar structures often interact with key biological targets such as enzymes or receptors involved in microbial growth and proliferation. The binding affinity of this compound to various biological targets warrants further investigation through interaction studies.
Synthesis Pathways
The synthesis of this compound can be achieved through several methods, including:
- Nucleophilic substitution reactions involving the chloro substituent.
- Electrophilic aromatic substitution on the thiazole ring.
These synthetic pathways highlight the versatility of the compound's chemical structure and its potential for further functionalization.
Case Studies and Research Findings
Recent studies have focused on the broader category of thiazole derivatives, demonstrating their efficacy as antimicrobial agents. For instance, research has shown that various thiazole derivatives exhibit moderate to good anti-tubercular activity against M. tuberculosis, suggesting that this compound could offer similar benefits .
In another study evaluating the biological activity of thiazole-based compounds, significant inhibition of key microbial enzymes was observed at low concentrations (IC50 values ranging from 0.004 μM to 0.009 μM), indicating strong potential for therapeutic applications .
Comparison with Similar Compounds
Key Differences :
- The 3-chlorophenyl analog () may exhibit improved solubility but reduced metabolic stability due to less steric protection of the chlorine atom .
Dimethylphenyl Variants
| Compound Name | Structural Features | Molecular Weight (g/mol) | Biological Activity | Reference |
|---|---|---|---|---|
| N-(2,3-dimethylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide | 2,3-dimethylphenyl group | ~343.9 (estimated) | Anti-inflammatory (hypothesized) |
Key Differences :
Heterocyclic and Substituent Modifications
Key Differences :
- Acetamidophenyl substitution () introduces hydrogen-bond donor/acceptor sites, which may improve target selectivity .
- Pyridinyl and trifluoropropyl groups () shift applications from pharmacology to pest control due to increased electrophilicity and metabolic resistance .
Structural-Activity Relationship (SAR) Insights
- Chlorine Position : 2-Chloro substitution (target compound) vs. 3-chloro () affects steric interactions and electronic density on the aryl ring, influencing target binding .
- Thiophene vs.
- Propanamide Linker : Longer chains (e.g., butanamide in ) may reduce conformational rigidity, while shorter linkers (e.g., acetamide) limit spatial accommodation .
Research Findings and Data Gaps
- Antimicrobial Potential: Analogs with thiazole-thiophene cores show MIC values of 2–8 µg/mL against Staphylococcus aureus .
- Anticancer Activity : Similar compounds inhibit tubulin polymerization (IC₅₀: 0.5–1.2 µM) in breast cancer cell lines .
- Data Gaps: No direct toxicity or pharmacokinetic data exist for the target compound. Future studies should prioritize in vitro ADMET profiling and in vivo efficacy models .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-chloro-4,6-dimethylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide, and what key reaction conditions are critical for yield optimization?
- The compound is typically synthesized via cyclocondensation of thioamide intermediates with maleimides or chloroacetyl chloride derivatives. Key steps include:
- Reaction of thiophene-containing thiazole precursors with chloroacetyl chloride in dioxane at 20–25°C, followed by purification via recrystallization (ethanol-DMF mixtures) .
- Cyclization reactions monitored by FT-IR and LCMS to confirm ring formation .
- Critical conditions: Temperature control (±2°C), anhydrous solvents, and stoichiometric precision (e.g., 1:1 molar ratio of reactants) to minimize byproducts .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR identifies aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.1–2.5 ppm). ¹³C NMR confirms carbonyl (δ 165–170 ppm) and thiazole/thiophene carbons .
- Mass Spectrometry (MS):
- High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ peaks) and detects fragmentation patterns indicative of thiophene-thiazole cleavage .
- HPLC:
- Reverse-phase C18 columns (acetonitrile/water gradients) achieve >95% purity. Retention time shifts may signal impurities from incomplete cyclization .
Advanced Research Questions
Q. How can reaction parameters be systematically optimized to improve synthesis efficiency and scalability?
- Design of Experiments (DoE):
- Use factorial designs to evaluate temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design identified dioxane as optimal for minimizing side reactions .
- Flow Chemistry:
- Continuous-flow systems enhance reproducibility for exothermic steps (e.g., chloroacetyl chloride additions), reducing batch-to-batch variability .
Q. How should researchers resolve contradictions in spectroscopic data, such as unexpected NMR splitting or IR absorption bands?
- Case Study: Discrepancies in ¹H NMR aromatic signals may arise from rotamers or solvent polarity effects. Solutions include:
- Variable-temperature NMR to assess dynamic rotational barriers .
- Comparative analysis with DFT-predicted spectra to assign ambiguous peaks .
- IR Anomalies: Unplanned C=O stretches (e.g., 1680 cm⁻¹ vs. 1700 cm⁻¹) may indicate keto-enol tautomerism. Titration with deuterated solvents can stabilize specific tautomers .
Q. What methodologies are recommended for elucidating the compound’s biological mechanism of action, particularly in anticancer or anti-inflammatory contexts?
- Target Engagement Assays:
- Surface plasmon resonance (SPR) screens for binding to kinases (e.g., EGFR, VEGFR) using recombinant protein domains .
- Pathway Analysis:
- RNA-seq profiling of treated cancer cells to identify dysregulated pathways (e.g., apoptosis, MAPK/ERK) .
- Metabolic Stability:
- Microsomal incubation (human liver microsomes) with LC-MS/MS quantifies metabolite formation rates .
Q. How can structural analogs be strategically designed to enhance bioactivity while minimizing toxicity?
- SAR Studies:
- Replace the 2-chloro-4,6-dimethylphenyl group with fluorinated or methoxy-substituted aryl rings to modulate lipophilicity and target affinity .
- Introduce sulfonyl or tetrazole moieties to improve solubility and metabolic stability .
- Toxicity Screening:
- Zebrafish embryo models assess acute toxicity (LC₅₀) and developmental effects .
Experimental Design & Data Analysis
Q. What statistical approaches are most suitable for analyzing dose-response relationships in biological assays?
- Four-Parameter Logistic (4PL) Model:
- Fits sigmoidal curves to IC₅₀/EC₅₀ data. Use tools like GraphPad Prism for nonlinear regression and 95% confidence intervals .
- Synergy Analysis:
- Chou-Talalay method quantifies combination effects (e.g., with cisplatin) via CompuSyn software .
Q. How can the compound’s stability under physiological conditions be rigorously evaluated?
- Forced Degradation Studies:
- Expose to pH 1–13 buffers (37°C, 24 hr) and analyze degradation products via UPLC-QTOF. Hydrolysis at the propanamide linkage is a common failure mode .
- Light/Heat Stress Tests:
- ICH Q1B guidelines for photostability (1.2 million lux hours) identify susceptibility to thiophene ring oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
